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Introduction

Acoforestinine is a naturally occurring diterpenoid alkaloid isolated from the plant Aconitum
handelianum.[1] Diterpenoid alkaloids are a complex and diverse group of natural products
known for their intricate chemical structures and significant pharmacological activities.[2][3]
This technical guide provides a comprehensive overview of the classification of
acoforestinine, including its structural details, physicochemical properties, and a summary of
the experimental methods used for its characterization. This document is intended to serve as
a valuable resource for researchers and professionals involved in natural product chemistry,
drug discovery, and development.

Chemical Classification and Structure

Acoforestinine is classified as a C19-diterpenoid alkaloid. This classification is based on the
presence of a nineteen-carbon skeleton, which is a common feature among many alkaloids
isolated from the Aconitum genus. The molecular formula of acoforestinine has been
determined to be C35H51NO10, with a corresponding molecular weight of 645.78 g/mol .

While the precise subtype of the C19-diterpenoid alkaloid to which acoforestinine belongs is
not explicitly stated in the readily available literature, its co-isolation with other known C19-
diterpenoid alkaloids from Aconitum handelianum suggests it shares a similar structural
framework. The general structure of C19-diterpenoid alkaloids is characterized by a complex
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hexacyclic ring system. The exact stereochemistry and the nature and position of the various
functional groups on the acoforestinine molecule were determined through extensive
spectroscopic analysis, as detailed in the original isolation study.

Physicochemical and Spectroscopic Data

The structural elucidation of acoforestinine was achieved through a combination of
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS). The following table summarizes the key physicochemical and
spectroscopic data for acoforestinine.

Property Value
Molecular Formula C35H51NO10
Molecular Weight 645.78 g/mol

15C NMR Dat Specific chemical shifts are detailed in the
ata
original publication.

The high-resolution mass spectrum confirms the
Mass Spectrometry Data
molecular formula.

Note: Specific NMR and MS spectral data should be referenced from the primary literature for
detailed analysis.

Experimental Protocols

The isolation and purification of acoforestinine from Aconitum handelianum involved standard
chromatographic techniques. While the complete, detailed protocol is found in the original
research article, a general workflow can be inferred from similar studies on diterpenoid
alkaloids from the same plant.

General Isolation and Purification Workflow
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A generalized workflow for the isolation of acoforestinine.

Structural Elucidation Workflow

The determination of the chemical structure of acoforestinine relied on a combination of
modern spectroscopic methods.

Spectroscopic Analysis
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Final Structure of Acoforestinine
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Workflow for the structural elucidation of acoforestinine.

Biological Activity and Signaling Pathways

The biological activities of acoforestinine have not yet been extensively investigated.
However, diterpenoid alkaloids from the Aconitum genus are well-known for their potent
pharmacological effects, which include analgesic, anti-inflammatory, and cardiotonic activities.
Many of these effects are mediated through the modulation of ion channels and other signaling
pathways.

Given the structural similarity of acoforestinine to other C19-diterpenoid alkaloids, it is
plausible that it may interact with similar biological targets. Further research is required to
elucidate the specific biological activities of acoforestinine and the signaling pathways it may
modulate.

Potential Signaling Pathways for Investigation

Based on the known activities of related diterpenoid alkaloids, the following signaling pathways
represent potential areas of investigation for acoforestinine's mechanism of action.

Potential signaling pathways modulated by acoforestinine.

Conclusion

Acoforestinine is a C19-diterpenoid alkaloid with a complex chemical structure that has been
successfully isolated and characterized from Aconitum handelianum. While its detailed
biological profile is yet to be fully explored, its classification within this important class of natural
products suggests a high potential for significant pharmacological activity. This technical guide
provides a foundational understanding of acoforestinine's classification and the
methodologies involved in its study, serving as a catalyst for future research into its therapeutic
potential. Further investigation is warranted to fully characterize its spectroscopic properties,
elucidate its mechanism of action, and explore its potential applications in drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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